molecular formula C14H15NO3 B13666899 Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate

Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate

Cat. No.: B13666899
M. Wt: 245.27 g/mol
InChI Key: NXUUYEOFLANLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate is an organic compound with the molecular formula C14H15NO3 It is an ester derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-quinolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but with a thiophene ring instead of quinoline.

    Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Contains a pyridine ring instead of quinoline.

    Ethyl 3-Hydroxy-3-(2-phenyl)propanoate: Features a phenyl ring instead of quinoline.

Uniqueness

Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate is unique due to its quinoline ring, which imparts distinct chemical and biological properties. The quinoline moiety is known for its ability to interact with biological macromolecules, making this compound particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8,13,16H,2,9H2,1H3

InChI Key

NXUUYEOFLANLGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NC2=CC=CC=C2C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.